molecular formula C10H18N4O4 B13734410 N,N'-Diacetyladipohydrazide CAS No. 34375-39-8

N,N'-Diacetyladipohydrazide

Cat. No.: B13734410
CAS No.: 34375-39-8
M. Wt: 258.27 g/mol
InChI Key: HQUUVVMNROIQPJ-UHFFFAOYSA-N
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Description

N,N’-Diacetyladipohydrazide is a chemical compound with the molecular formula C10H18N4O4 and a molecular weight of 258.27 g/mol . . This compound is characterized by its ability to form stable hydrazide bonds, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diacetyladipohydrazide can be synthesized through the reaction of adipic acid dihydrazide with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Adipic acid dihydrazide+Acetic anhydrideN,N’-Diacetyladipohydrazide+Acetic acid\text{Adipic acid dihydrazide} + \text{Acetic anhydride} \rightarrow \text{N,N'-Diacetyladipohydrazide} + \text{Acetic acid} Adipic acid dihydrazide+Acetic anhydride→N,N’-Diacetyladipohydrazide+Acetic acid

Industrial Production Methods

In industrial settings, the production of N,N’-Diacetyladipohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetyladipohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: N,N’-Diacetyladipohydrazide can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides.

Mechanism of Action

The mechanism of action of N,N’-Diacetyladipohydrazide involves its ability to form stable hydrazide bonds with various substrates. This property allows it to act as a cross-linking agent, facilitating the formation of complex molecular structures. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules, leading to the formation of stable conjugates .

Comparison with Similar Compounds

Similar Compounds

  • Adipic acid dihydrazide
  • N,N’-Diisopropylethylamine
  • N,N’-Diethylethylenediamine

Uniqueness

N,N’-Diacetyladipohydrazide is unique due to its ability to form stable hydrazide bonds, making it particularly useful in applications requiring strong and durable linkages. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

34375-39-8

Molecular Formula

C10H18N4O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-N',6-N'-diacetylhexanedihydrazide

InChI

InChI=1S/C10H18N4O4/c1-7(15)11-13-9(17)5-3-4-6-10(18)14-12-8(2)16/h3-6H2,1-2H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)

InChI Key

HQUUVVMNROIQPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)CCCCC(=O)NNC(=O)C

Origin of Product

United States

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